An In-depth Technical Guide on 4-cyclopropyl-1,3-thiazole-2-sulfonyl fluoride
An In-depth Technical Guide on 4-cyclopropyl-1,3-thiazole-2-sulfonyl fluoride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-cyclopropyl-1,3-thiazole-2-sulfonyl fluoride, a heterocyclic compound of increasing interest in medicinal chemistry and drug discovery. While specific experimental data on its physicochemical properties are not extensively available in public literature, this guide synthesizes available information on its constituent moieties—the cyclopropyl group, the thiazole ring, and the sulfonyl fluoride warhead—to provide a robust profile for researchers. The document covers its identity, predicted properties, the strategic importance of its structural components, its role as a covalent modifier, and potential synthetic pathways. This guide is intended to serve as a foundational resource for scientists exploring the potential of this and similar molecules in developing novel therapeutics.
Introduction: The Strategic Combination of Three Privileged Moieties
4-cyclopropyl-1,3-thiazole-2-sulfonyl fluoride is a molecule that strategically combines three key structural features, each contributing unique and valuable properties in the context of drug design and development. The thiazole ring is a well-established heterocyclic scaffold found in numerous FDA-approved drugs, prized for its diverse biological activities including antimicrobial, anti-inflammatory, and anticancer effects[1][2][3]. The cyclopropyl group is often incorporated into drug candidates to enhance metabolic stability, improve potency, and modulate lipophilicity[4][5]. Finally, the sulfonyl fluoride group has emerged as a powerful electrophilic "warhead" for creating targeted covalent inhibitors, which offer advantages such as high potency and prolonged duration of action[6][7][8][9].
The convergence of these three moieties in a single molecule suggests its potential as a versatile building block or a lead compound in the discovery of novel covalent drugs. This guide will deconstruct the properties and significance of each component to build a comprehensive understanding of the title compound.
Molecular Identity and Physicochemical Properties
Chemical Identity
| Property | Value | Source |
| CAS Number | 2228462-63-1 | [10] |
| Molecular Formula | C₆H₆FNO₂S₂ | [10][11] |
| Molecular Weight | 207.25 g/mol | [10] |
| SMILES | C1CC1C2=CSC(=N2)S(=O)(=O)F | [10][11] |
| InChI | InChI=1S/C6H6FNO2S2/c7-12(9,10)6-8-5(3-11-6)4-1-2-4/h3-4H,1-2H2 | [11] |
Predicted Physicochemical Properties
The following properties are computationally predicted and should be used as a guide for experimental design.
| Property | Predicted Value | Source |
| XlogP | 1.6 | [11] |
| Monoisotopic Mass | 206.98239 Da | [11] |
Note: Experimental determination of properties such as melting point, boiling point, solubility, and pKa is recommended for any research program utilizing this compound.
The Architectural Significance of the Constituent Moieties
The potential of 4-cyclopropyl-1,3-thiazole-2-sulfonyl fluoride as a valuable chemical entity stems from the synergistic contributions of its three primary structural components.
The Thiazole Core: A Versatile Heterocyclic Scaffold
The 1,3-thiazole ring is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms.[1] This scaffold is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents.[2] Its prevalence is due to several key features:
-
Aromaticity and Reactivity : The aromatic nature of the thiazole ring allows for various chemical modifications, enabling the synthesis of diverse derivatives.[1]
-
Biological Activity : Thiazole-containing compounds exhibit a broad spectrum of pharmacological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory properties.[1][2][3]
-
Structural Mimicry : The thiazole ring can act as a bioisostere for other functional groups, aiding in the optimization of drug-receptor interactions.
The Cyclopropyl Group: Enhancing Drug-like Properties
The incorporation of a cyclopropyl moiety is a common strategy in drug design to fine-tune the pharmacokinetic and pharmacodynamic profile of a molecule.[5] Its benefits include:
-
Metabolic Stability : The cyclopropyl group can block sites of metabolism, thereby increasing the half-life of a drug.[4]
-
Lipophilicity and Solubility : It can modulate the lipophilicity of a compound, which is a critical factor for cell membrane permeability and overall bioavailability.[4]
-
Conformational Rigidity : The rigid nature of the cyclopropyl ring can lock the molecule into a specific conformation, potentially leading to higher binding affinity and selectivity for its target.
The Sulfonyl Fluoride "Warhead": A Tool for Covalent Inhibition
The sulfonyl fluoride (-SO₂F) group is an electrophilic moiety that has gained significant traction in the development of targeted covalent inhibitors.[7][9] Unlike more reactive sulfonyl chlorides, sulfonyl fluorides exhibit a balanced reactivity profile.[12]
-
Stability and Selectivity : Sulfonyl fluorides are generally stable to hydrolysis under physiological conditions, which minimizes off-target reactions.[9] They can be "tuned" to react with specific nucleophilic amino acid residues (such as serine, threonine, tyrosine, and lysine) within a protein's binding pocket.[12][13]
-
Covalent Bond Formation : The formation of a stable covalent bond between the sulfonyl fluoride and its target protein can lead to irreversible or long-lasting inhibition, resulting in high potency and a prolonged duration of action.[6][8] This is particularly advantageous for targeting proteins that are difficult to inhibit with non-covalent binders.[8][14]
Reactivity and Role as a Covalent Modifier
The primary role of 4-cyclopropyl-1,3-thiazole-2-sulfonyl fluoride in a drug discovery context is likely as a covalent modifier. Covalent modifiers are small molecules that form a covalent bond with their biological target, often an enzyme or receptor.[6] This mode of action has several advantages, including increased potency and the ability to overcome drug resistance.[6][8]
The sulfonyl fluoride group in this molecule is the key to its covalent modifying potential. It can react with nucleophilic amino acid residues at the target protein's binding site. The thiazole and cyclopropyl groups serve to orient the molecule within the binding site to facilitate this covalent interaction.
Caption: Generalized workflow of covalent inhibition.
Potential Synthetic Approaches
While a specific, published synthesis for 4-cyclopropyl-1,3-thiazole-2-sulfonyl fluoride was not identified in the initial search, plausible synthetic routes can be proposed based on established methods for synthesizing thiazoles and sulfonyl fluorides.
Hantzsch Thiazole Synthesis
A common method for constructing the thiazole ring is the Hantzsch synthesis.[1] This would likely involve the reaction of a cyclopropyl-containing thioamide with an α-haloketone.
Introduction of the Sulfonyl Fluoride Group
The sulfonyl fluoride moiety can be introduced through several methods:
-
From Sulfonyl Chlorides : A common approach is the conversion of a corresponding sulfonyl chloride to a sulfonyl fluoride using a fluoride salt like potassium fluoride.[15][16]
-
From Thiols : Heteroaryl thiols can be converted to sulfonyl fluorides through oxidative chlorination followed by treatment with a fluoride source.[15]
-
From Sulfonic Acids : More recent methods allow for the synthesis of sulfonyl fluorides directly from sulfonic acids.[17]
A potential multi-step synthesis could involve first constructing the 4-cyclopropyl-1,3-thiazole core, followed by functionalization at the 2-position to introduce the sulfonyl fluoride group.
Caption: A plausible high-level synthetic workflow.
Handling and Storage
Given its potential reactivity as an electrophile, 4-cyclopropyl-1,3-thiazole-2-sulfonyl fluoride should be handled with appropriate care in a laboratory setting.
-
Storage : It is recommended to store the compound in a cool, dry place, sealed from moisture to prevent hydrolysis of the sulfonyl fluoride group.[10]
-
Handling : Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Conclusion and Future Outlook
4-cyclopropyl-1,3-thiazole-2-sulfonyl fluoride represents a promising, yet underexplored, molecule at the intersection of several key areas of modern medicinal chemistry. Its design thoughtfully incorporates a biologically active heterocyclic core, a moiety for enhancing drug-like properties, and a covalent warhead for potent and sustained target inhibition. While detailed experimental data remains to be published, the foundational principles guiding its design suggest significant potential for its application in the development of novel covalent therapeutics. Future research should focus on its synthesis, purification, and comprehensive physicochemical and pharmacological characterization to fully unlock its potential in drug discovery.
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